5,7-Dimethylpyrimido[1,6-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylpyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H12N2. It is characterized by a fused ring system that includes both pyrimidine and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylpyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable indole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylpyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .
Scientific Research Applications
5,7-Dimethylpyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrimido[1,6-a]indole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often relate to the modulation of biological processes such as cell signaling, gene expression, or metabolic pathways .
Comparison with Similar Compounds
- 5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- 5,7-Dimethylpyrimido[3,4-a]indole
Comparison: 5,7-Dimethylpyrimido[1,6-a]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
38349-21-2 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5,7-dimethylpyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3 |
InChI Key |
AWVNMLAXOCCOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=NC=CC3=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.